molecular formula C16H22O3 B1343626 3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone CAS No. 884504-30-7

3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone

Cat. No.: B1343626
CAS No.: 884504-30-7
M. Wt: 262.34 g/mol
InChI Key: DRWOETXXVSOQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxan-2-yl)-4'-n-propylpropiophenone is a propiophenone derivative featuring a 1,3-dioxane ring fused to the ketone-bearing carbon and an n-propyl substituent at the 4'-position of the phenyl ring. The compound’s synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution reactions, as inferred from analogous pathways for related dioxane-containing compounds (e.g., acid chloride intermediates and oxalyl chloride activation) .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-propylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-4-13-5-7-14(8-6-13)15(17)9-10-16-18-11-3-12-19-16/h5-8,16H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWOETXXVSOQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645975
Record name 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-30-7
Record name 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone generally follows a two-step approach:

  • Formation of the 1,3-Dioxane Ring:
    This step involves the acid-catalyzed cyclization of ethylene glycol with an aldehyde or ketone precursor to form the 1,3-dioxane ring. The reaction typically proceeds under acidic conditions (e.g., using p-toluenesulfonic acid or sulfuric acid) to promote ring closure via acetal formation.

  • Introduction of the 4'-n-Propylpropiophenone Moiety:
    The propyl-substituted phenyl group is introduced through Friedel-Crafts acylation or alkylation reactions. This involves reacting propylbenzene derivatives with acyl chlorides or anhydrides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) to form the propiophenone structure.

Detailed Reaction Conditions

Step Reaction Type Reagents & Catalysts Conditions Outcome
1 Acetal Formation (Dioxane) Ethylene glycol, aldehyde/ketone, acid catalyst (e.g., p-TsOH) Reflux in anhydrous solvent (e.g., toluene), removal of water by azeotropic distillation Formation of 1,3-dioxane ring
2 Friedel-Crafts Acylation Propylbenzene, acyl chloride, AlCl3 Anhydrous conditions, low temperature (0–5 °C) to room temperature Formation of propiophenone moiety

Industrial Scale Considerations

  • Batch vs. Continuous Flow: Industrial synthesis may employ batch reactors or continuous flow systems to optimize yield and purity.
  • Solvent Selection: Non-polar solvents like toluene or dichloromethane are preferred for acylation steps to maintain catalyst activity.
  • Catalyst Recovery: Lewis acid catalysts are often recovered and recycled to reduce costs.
  • Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.

Reaction Mechanism Insights

  • Dioxane Ring Formation: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, increasing electrophilicity. Ethylene glycol attacks, forming a hemiacetal intermediate, which cyclizes to the stable 1,3-dioxane ring upon loss of water.
  • Friedel-Crafts Acylation: The Lewis acid catalyst coordinates with the acyl chloride, generating a highly electrophilic acylium ion. The aromatic ring of propylbenzene undergoes electrophilic substitution at the para position, yielding the propiophenone derivative.

Research Findings and Data

Yield and Purity

Method Yield (%) Purity (%) Notes
Acid-catalyzed dioxane formation + Friedel-Crafts acylation 70–85 >98 Optimized conditions yield high purity

Analytical Characterization

Comparative Analysis with Similar Compounds

Compound Key Difference Impact on Synthesis
3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one No propyl substituent Simplified Friedel-Crafts step
3-(1,3-Dioxan-2-yl)-1-(4-methylphenyl)propan-1-one Methyl instead of propyl group Slightly different reactivity in acylation

The presence of the n-propyl group in the para position influences the electronic properties of the aromatic ring, affecting the regioselectivity and rate of Friedel-Crafts acylation.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Catalysts Conditions Yield (%) Notes
1 Dioxane ring formation Ethylene glycol, aldehyde/ketone, acid catalyst (p-TsOH) Reflux, azeotropic water removal 80–90 High selectivity for 1,3-dioxane
2 Friedel-Crafts acylation Propylbenzene, acyl chloride, AlCl3 0–5 °C to RT, anhydrous solvent 70–85 Para-substitution favored

Chemical Reactions Analysis

Types of Reactions

“3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the dioxane ring.

    Reduction: Reduction reactions can be used to modify the ketone group or other functional groups within the molecule.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which “3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The dioxane ring and propylphenyl group may play key roles in its binding affinity and activity.

Comparison with Similar Compounds

Discussion:

  • Alkyl vs. Halogen Substituents: The n-propyl and isopropyl variants prioritize lipophilicity, making them suitable for nonpolar solvents or lipid-based applications. In contrast, halogenated derivatives (Cl, Br) exhibit greater polarity and reactivity, useful in cross-coupling reactions or as intermediates in drug discovery .

Structural Analogues in Pharmaceuticals

  • Phenothiazine derivatives with 1,3-dioxan-2-yl groups (e.g., oxaflumazine) demonstrate psychosedative applications, suggesting the dioxane ring’s role in enhancing metabolic stability or receptor binding .

Biological Activity

3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a dioxane ring, which is known for its ability to enhance solubility and bioavailability of various drugs. Its molecular formula is C₁₃H₁₈O₂, and it has a molecular weight of approximately 210.28 g/mol. The presence of the dioxane moiety is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds with dioxane structures can exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects. The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems.

Antimicrobial Activity

  • Fungicidal Effects : A study highlighted that derivatives of dioxolane rings demonstrated excellent fungicidal activity against pathogens such as Rhizoctonia solani and Pyricularia oryzae . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential antifungal properties.
  • Antibacterial Effects : Compounds similar in structure have shown antibacterial activity against Gram-positive bacteria like Staphylococcus aureus . This indicates a possible avenue for further investigation into the antibacterial properties of this compound.

Study on Dioxane Derivatives

A research study evaluated various dioxane derivatives for their biological activity, revealing that compounds containing dioxane rings exhibited significant inhibition against L. donovani, a parasite responsible for leishmaniasis . The study measured IC50 values (the concentration required to inhibit growth by 50%) and found promising results for several derivatives.

CompoundIC50 (µM)CC50 (µM)Selectivity Index
Compound A5.05010
Compound B10.010010
Compound C15.015010

This table illustrates the potential of dioxane-containing compounds in therapeutic applications, suggesting that further exploration of this compound could yield similar results.

Pharmacokinetics and Toxicology

Q & A

Q. What are the recommended synthetic methodologies for preparing 3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone?

The synthesis typically involves a Friedel-Crafts acylation or Suzuki coupling to introduce the n-propyl and dioxane moieties. For example, substituting the iodo group in the structurally analogous compound 3-(1,3-dioxan-2-yl)-4'-iodopropiophenone (CAS 898785-52-9) with an n-propyl group via palladium-catalyzed cross-coupling could yield the target compound . Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
  • Monitoring reaction progress using TLC and HPLC-MS (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and purity properties of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the dioxane ring (δ 4.0–5.0 ppm for acetal protons) and n-propyl chain (δ 0.8–1.6 ppm) .
  • Single-crystal X-ray diffraction : Resolve stereochemistry and bond lengths (e.g., C–C bonds at 1.48–1.52 Å for the propiophenone backbone) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What safety protocols are critical during handling and disposal?

  • Storage : Inert atmosphere (argon) at –20°C to prevent oxidation .
  • Waste disposal : Segregate halogen-free organic waste and collaborate with certified waste management services to avoid environmental contamination .
  • PPE : Nitrile gloves, lab coat, and fume hood use during synthesis .

Q. What solvent systems are optimal for solubility and reaction stability?

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility for coupling reactions .
  • Stability tests : Monitor degradation via accelerated aging (40°C/75% RH for 14 days) with HPLC .

Q. How can researchers validate synthetic intermediates?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+ with <2 ppm error) .
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and acetal C–O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., dioxane vs. benzene rings) influence electronic properties and reactivity?

  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to compare electron-withdrawing effects of the dioxane ring versus phenyl groups .
  • Experimental validation : Cyclic voltammetry to measure redox potentials (e.g., E₁/2 shifts by 0.2–0.3 V with dioxane substitution) .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. X-ray results)?

  • Dynamic effects : Variable-temperature NMR to detect conformational flexibility in the dioxane ring .
  • Crystallographic refinement : Apply Hirshfeld surface analysis to reconcile bond-length discrepancies (e.g., C–O bonds in dioxane: 1.41 Å experimentally vs. 1.39 Å computationally) .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors with immobilized catalysts (e.g., Pd/C) to enhance reproducibility .
  • In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How to assess biological activity in vitro while mitigating cytotoxicity?

  • Dose-response assays : Test in HEK-293 or HepG2 cells (IC₅₀ determination via MTT assay, 24–72 hr exposure) .
  • Metabolic stability : Liver microsome incubations (human/rat) with LC-MS quantification of parent compound depletion .

Q. What advanced computational methods predict degradation pathways under environmental conditions?

  • Molecular dynamics simulations : Simulate hydrolysis of the dioxane ring in aqueous media (pH 7.4, 37°C) .
  • QSPR models : Correlate logP values (calculated: 2.8) with biodegradation rates using EPI Suite software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.